molecular formula C12H19Cl2N3O B1522374 N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride CAS No. 1269105-65-8

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride

Cat. No.: B1522374
CAS No.: 1269105-65-8
M. Wt: 292.2 g/mol
InChI Key: YOBSQNLTLUIKCU-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an aminophenyl group and a pyrrolidinylacetamide moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 3-nitrophenylacetate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding ethyl 3-aminophenylacetate.

    Amidation: The ester is hydrolyzed to the corresponding acid, which is then converted to the acyl chloride using thionyl chloride. This acyl chloride reacts with pyrrolidine to form N-(3-aminophenyl)-2-(1-pyrrolidinyl)acetamide.

    Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of amide and pyrrolidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with proteins and enzymes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to create drugs with specific biological activities, such as anti-inflammatory or analgesic properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the pyrrolidinylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride
  • N-(3-Aminophenyl)-2-(1-piperidinyl)acetamide dihydrochloride
  • N-(3-Aminophenyl)-2-(1-morpholinyl)acetamide dihydrochloride

Uniqueness

N-(3-Aminophenyl)-2-(1-pyrrolidinyl)acetamide dihydrochloride is unique due to the specific positioning of the aminophenyl group and the pyrrolidinylacetamide moiety. This unique structure allows for specific interactions with biological targets, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBSQNLTLUIKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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